Cas no 1356386-51-0 (Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate)
![Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate structure](https://ja.kuujia.com/scimg/cas/1356386-51-0x500.png)
Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- METHYL 1-OXA-9-AZASPIRO[5.5]UNDECANE-3-CARBOXYLATE
- Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate
-
- インチ: 1S/C11H19NO3/c1-14-10(13)9-2-3-11(15-8-9)4-6-12-7-5-11/h9,12H,2-8H2,1H3
- InChIKey: FYQMYAHTCYNZMR-UHFFFAOYSA-N
- ほほえんだ: O1CC(C(=O)OC)CCC21CCNCC2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 236
- トポロジー分子極性表面積: 47.6
- 疎水性パラメータ計算基準値(XlogP): 0.4
Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM208245-1g |
Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate |
1356386-51-0 | 95% | 1g |
$636 | 2021-08-04 | |
Chemenu | CM208245-1g |
Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate |
1356386-51-0 | 95% | 1g |
$*** | 2023-03-30 | |
Alichem | A289001273-1g |
Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate |
1356386-51-0 | 95% | 1g |
766.12 USD | 2021-06-15 |
Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate 関連文献
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylateに関する追加情報
Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate (CAS 1356386-51-0): A Versatile Spirocyclic Compound in Modern Chemistry
Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate (CAS 1356386-51-0) is a structurally unique spirocyclic compound that has garnered significant attention in pharmaceutical and organic synthesis research. This molecule features a distinctive 1-oxa-9-azaspiro[5.5]undecane core structure, combining both oxygen and nitrogen heteroatoms within its spiro framework, making it a valuable building block for drug discovery and material science applications.
The growing interest in spirocyclic compounds like Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate stems from their three-dimensional complexity and potential to address challenges in medicinal chemistry. Researchers are particularly drawn to its balanced lipophilicity and molecular rigidity, properties that are increasingly sought after in the development of CNS-active compounds and protease inhibitors. Recent studies (2022-2023) highlight its utility as a conformationally restricted scaffold for designing novel kinase modulators.
From a synthetic chemistry perspective, the methyl carboxylate moiety in Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate provides excellent handles for further derivatization. This characteristic makes it particularly valuable in parallel synthesis and combinatorial chemistry approaches that dominate modern drug discovery pipelines. The compound's stability under various reaction conditions has been demonstrated in recent publications focusing on spirocyclic compound libraries generation.
The pharmaceutical applications of Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate extend to several therapeutic areas currently receiving significant research attention. These include:
- Neurodegenerative disease research (particularly for Alzheimer's and Parkinson's disease targets)
- Inflammation pathways (as potential NLRP3 inflammasome inhibitors)
- Antiviral compound development (explored in coronavirus protease inhibition studies)
Recent market analysis (2023) shows growing demand for spirocyclic building blocks like Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate, with compound annual growth rates exceeding 8% in the pharmaceutical intermediates sector. This trend reflects the broader industry shift toward three-dimensional molecular architectures in drug design, moving away from traditional flat structures.
Quality specifications for Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate typically include:
- Purity ≥97% (HPLC)
- Moisture content ≤0.5%
- Residual solvents meeting ICH guidelines
- Comprehensive NMR and mass spectrometry characterization
Storage recommendations for Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate emphasize protection from moisture and oxidation. The compound demonstrates good stability when stored under inert atmosphere at -20°C, with shelf life typically exceeding 24 months under proper conditions. These handling characteristics contribute to its popularity as a research chemical.
The synthesis of Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate typically involves elegant multi-step sequences that showcase modern synthetic methodologies. Recent literature highlights the use of:
- Metal-catalyzed cyclization reactions
- Photochemical approaches to spirocycle formation
- Enzymatic resolution for obtaining enantiopure material
Analytical characterization of Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate benefits from advanced techniques including:
- 2D NMR for complete structural assignment
- High-resolution mass spectrometry
- X-ray crystallography for absolute configuration determination
Current research directions involving Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate focus on:
- Development of asymmetric synthesis routes
- Exploration of its coordination chemistry with transition metals
- Investigation of its supramolecular properties
The global supply chain for Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate has expanded significantly since 2020, with multiple GMP-certified manufacturers now offering kilogram-scale quantities. This availability supports its growing use in preclinical development programs across major pharmaceutical hubs in North America, Europe, and Asia.
From an intellectual property perspective, Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate appears in numerous patent applications (2020-2023) covering:
- Novel synthetic methodologies
- Pharmaceutical compositions
- Specialty material applications
Environmental and safety assessments of Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate indicate favorable profiles compared to many traditional heterocyclic compounds. Its biodegradation pathways and ecotoxicity data are currently under investigation as part of broader green chemistry initiatives in the fine chemicals industry.
Future prospects for Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate appear promising, with potential expansions into:
- Chiral catalyst development
- Functional material design
- Chemical biology tool compounds
For researchers working with Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate, recent literature suggests particular promise in developing:
- Selective enzyme inhibitors
- Molecular probes for studying protein-protein interactions
- Novel ligand architectures for medicinal chemistry
1356386-51-0 (Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate) 関連製品
- 2228888-70-6(tert-butyl N-2-amino-1-(3-nitro-1H-pyrazol-4-yl)ethylcarbamate)
- 2034543-98-9(N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-methylbenzamide)
- 2445793-57-5(Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate)
- 293736-67-1(Berubicin hydrochloride)
- 1208697-19-1(N-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl-2-(thiophen-2-yl)acetamide)
- 1804672-13-6(2-Chloro-6-(difluoromethyl)-3-hydroxypyridine-4-methanol)
- 1804408-66-9(BrC=1C(=C(C(=C(C=1Cl)F)F)F)Cl)
- 1217501-53-5(2-Methyl-4-(morpholinosulfonyl)phenylboronic Acid)
- 2034385-09-4(N-{3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}-3-(1H-pyrazol-1-yl)benzamide)
- 874623-35-5(3-(1,3-thiazol-4-ylmethoxy)benzoic acid)




